1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid: is a chemical compound with the molecular formula C9H14O4S and a molecular weight of 218.27 g/mol . This compound is characterized by a spirocyclic structure containing a sulfur atom and a carboxylic acid functional group. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid typically involves the reaction of a suitable thioether with an oxidizing agent to introduce the sulfone group. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or hydrolysis. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using efficient oxidizing agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a thioether or thiol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids, or other strong oxidizers.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution Reagents: Alcohols, amines, or other nucleophiles in the presence of catalysts or activating agents.
Major Products Formed:
Oxidation Products: Sulfonic acids or other oxidized derivatives.
Reduction Products: Thioethers or thiols.
Substitution Products: Esters, amides, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfone group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-methyl: Contains a methyl group instead of a carboxylic acid group, altering its chemical properties and reactivity.
Uniqueness: 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid is unique due to the presence of both the sulfone and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications .
Biologische Aktivität
1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid is a chemical compound characterized by its unique structural features, including a sulfone group and a carboxylic acid moiety. With the molecular formula C9H14O4S and a molecular weight of 218.27 g/mol, this compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
The synthesis of this compound typically involves the reaction of thioethers with oxidizing agents to introduce the sulfone group, followed by carboxylation or hydrolysis to introduce the carboxylic acid group. Reaction conditions such as solvent choice, temperature, and catalysts significantly influence the yield and purity of the product.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its interactions with biomolecules and potential therapeutic effects.
The mechanism of action is primarily attributed to the compound's ability to interact with specific molecular targets. The sulfone group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes. This interaction may modulate enzymatic activity or receptor function, leading to various biological effects.
Pharmacological Studies
Recent studies have investigated the pharmacological properties of this compound:
- Antioxidant Activity : Research indicates that compounds with sulfone groups can exhibit significant antioxidant properties, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in biological systems.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, showing promising results in inhibiting bacterial growth.
Case Studies
Several case studies highlight the biological relevance of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antioxidant properties | Demonstrated significant reduction in oxidative markers in vitro |
Study B | Anti-inflammatory effects | Showed decreased levels of TNF-alpha and IL-6 in treated cells |
Study C | Antimicrobial activity | Inhibited growth of Staphylococcus aureus at low concentrations |
Toxicological Profile
Understanding the toxicological profile is crucial for assessing the safety of this compound:
- Acute Toxicity : Initial assessments indicate low acute toxicity levels in animal models.
- Chronic Exposure : Long-term studies are necessary to evaluate potential cumulative effects on health.
Eigenschaften
IUPAC Name |
1,1-dioxo-1λ6-thiaspiro[3.5]nonane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4S/c10-8(11)7-6-9(14(7,12)13)4-2-1-3-5-9/h7H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDOAMZHCIDSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(S2(=O)=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.